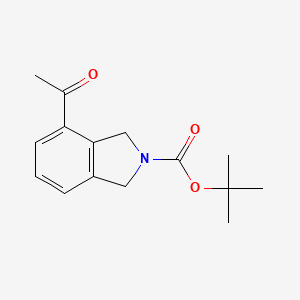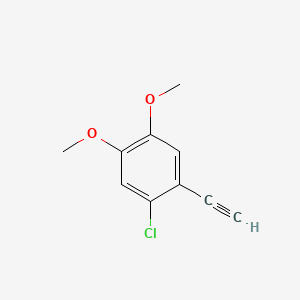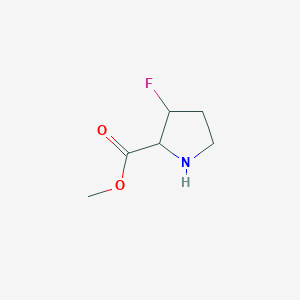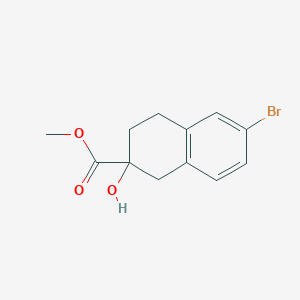
Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the bromination of a suitable precursor, followed by esterification and hydroxylation reactions. One common method involves the bromination of 1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromo compound is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester. Finally, hydroxylation is achieved using a suitable oxidizing agent such as hydrogen peroxide or a peracid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Applications De Recherche Scientifique
Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-bromo-2-pyridinecarboxylate
- 1,2,3,4-Tetrahydronaphthalene
- Methyl 6-bromo-2-hydroxybenzoate
Uniqueness
Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific combination of functional groups and its tetrahydronaphthalene backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
1344101-56-9 |
|---|---|
Formule moléculaire |
C12H13BrO3 |
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
methyl 6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-16-11(14)12(15)5-4-8-6-10(13)3-2-9(8)7-12/h2-3,6,15H,4-5,7H2,1H3 |
Clé InChI |
SPPSQPNREZVONG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC2=C(C1)C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



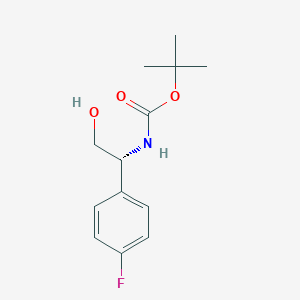
![3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451970.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13451974.png)
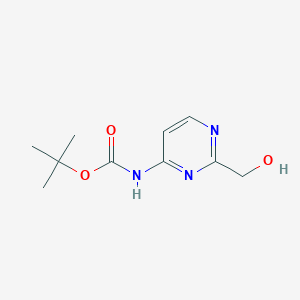
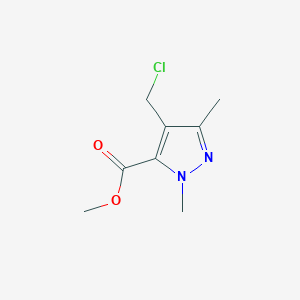
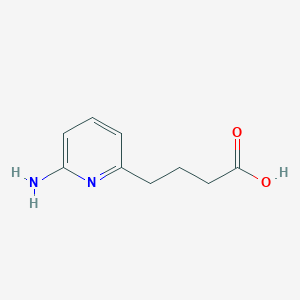
![2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid](/img/structure/B13451989.png)

![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13451995.png)
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13452016.png)
